N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
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Overview
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, also known by its chemical formula C18H12FNO3S2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps. One common route starts with the condensation of 4-fluorobenzaldehyde and thiosemicarbazide to form the thiazolidine ring.
- The subsequent reaction with 3-hydroxybenzoyl chloride yields the desired compound.
- The reactions typically occur under mild conditions, using appropriate solvents and catalysts.
- Precise reaction parameters may vary based on the specific synthetic method employed.
- While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the benzene ring can be replaced by other groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these reactions.
- The primary product is the target compound itself.
- By controlling reaction conditions, researchers can obtain derivatives with altered properties.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (enzymes, receptors) provides insights into drug design.
Medicine: It may exhibit pharmacological effects, making it relevant for drug development.
Industry: Its unique properties could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might inhibit enzymes, modulate signaling pathways, or interact with cellular receptors.
Comparison with Similar Compounds
Uniqueness: Its fluorobenzylidene moiety sets it apart.
Similar Compounds: Other thiazolidinones, such as N’-(3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl)-2-nitrobenzohydrazide, share structural features.
Properties
Molecular Formula |
C17H11FN2O3S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C17H11FN2O3S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(24)25-14)19-15(22)11-2-1-3-13(21)9-11/h1-9,21H,(H,19,22)/b14-8- |
InChI Key |
JMKNEYVCPFXGKU-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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